Evidence Item 1: Direct Link to Dolutegravir Synthesis Pathway vs. Positional Isomers
Patents explicitly disclose 3-(1-aminobutan-2-yl)piperidin-3-ol as an intermediate in processes for preparing dolutegravir and cabotegravir, with the specific 3-hydroxy-3-substituted piperidine architecture required for downstream cyclization to the integrase inhibitor scaffold [1]. In contrast, the positional isomer 4-(1-aminobutan-2-yl)piperidin-4-ol is not cited in any dolutegravir or cabotegravir synthetic patent, indicating that the 3-position substitution pattern is non-negotiable for this specific application .
| Evidence Dimension | Documented use as a dolutegravir synthesis intermediate |
|---|---|
| Target Compound Data | Explicitly claimed in WO-2016113372-A1 and related integrase inhibitor patents |
| Comparator Or Baseline | 4-(1-aminobutan-2-yl)piperidin-4-ol (positional isomer): No documented use in dolutegravir synthesis |
| Quantified Difference | Qualitative: Target compound has documented patent utility; comparator lacks any such documentation |
| Conditions | Patent literature analysis (integrase inhibitor synthesis) |
Why This Matters
For procurement decisions in pharmaceutical development, a compound with established patent precedence as a key intermediate reduces synthetic risk compared to undocumented positional isomers.
- [1] WO-2016113372-A1. Processes for Preparing Dolutegravir and Cabotegravir and Analogues Thereof. Lek Tovarna Farmacevtskih Kemic. View Source
